molecular formula C10H15NO B019088 3-[(1S)-1-(Dimethylamino)ethyl]phenol CAS No. 139306-10-8

3-[(1S)-1-(Dimethylamino)ethyl]phenol

Cat. No.: B019088
CAS No.: 139306-10-8
M. Wt: 165.23 g/mol
InChI Key: GQZXRLWUYONVCP-QMMMGPOBSA-N
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Description

NAP 226-90 is a metabolite of rivastigmine that is formed by hydrolysis.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

  • Synthesis of Metal Complexes : It is used in the synthesis of mono- and bis-tetrazolato complexes of metals like Ni(II), Pt(II), and Cu(II). These complexes are synthesized through 1,3-dipolar cycloadditions of 2-cyanopyridines with metal-ligated azides in N,N,O-aminoiminophenolato complexes (Ghosh Mukhopadhyay et al., 2009).

  • Heterodinuclear Complexes : It acts as a compartmental ligand for the synthesis of heterodinuclear complexes with metal ions (Abe et al., 2002).

  • Impact on Cells : The compound is known to cause oxidative stress in cells by increasing free radicals, changing enzyme activities, and altering cell morphology (Bukowska et al., 2007).

  • Conversion of Urea : In the form of dinuclear nickel complexes, it can convert urea into cyanate at a dinuclear nickel core (Uozumi et al., 1998).

  • Phosphatase-Like Activity : As a phenol-based compartmental ligand, it exhibits phosphatase-like activity in dinuclear zinc complexes (Abe et al., 2001).

  • Synthesis of Aniline Derivatives : It reacts with phenols to yield aniline derivatives and can react with picric acid to yield tetramethylpiperazine-2,5-bis(N,N-dimethyliminium) dipicrate (Chandrasekhar et al., 1977).

  • Synthesis of Heteroarylindoles : Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates, derived from it, can be used in the synthesis of 3-heteroarylindoles (Jakše et al., 2004).

  • N,N-Dimethyl-3-aryloxy-3-aryl-1-propanamines Synthesis : Treatment with mesyl chloride and different phenols generates a range of these compounds (O’Brien et al., 2002).

Mechanism of Action

Target of Action

It is known to be a metabolite of rivastigmine , which is a brain-selective acetylcholinesterase inhibitor . Therefore, it can be inferred that this compound may also interact with acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 3-[(1S)-1-(Dimethylamino)ethyl]phenol are not well-documented in the literature. As a metabolite of rivastigmine, it may interact with enzymes, proteins, and other biomolecules in a similar manner to its parent compound. Rivastigmine is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter .

Molecular Mechanism

As a metabolite of rivastigmine, it may exert its effects at the molecular level through interactions with biomolecules such as acetylcholinesterase .

Metabolic Pathways

Given its status as a metabolite of rivastigmine, it may be involved in similar pathways, potentially interacting with enzymes or cofactors related to acetylcholine metabolism .

Properties

IUPAC Name

3-[(1S)-1-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161005
Record name NAP-226-90
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139306-10-8
Record name (S)-3-[1-(Dimethylamino)ethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139306-10-8
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Record name NAP-226-90
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Record name NAP-226-90
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Record name NAP-226-90
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Record name (S)-3-[1-(Dimethylamino)-ethyl]-phenol
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Record name NAP-226-90
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Synthesis routes and methods

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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